molecular formula C10H20ClN B3041478 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 301822-76-4

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B3041478
CAS No.: 301822-76-4
M. Wt: 189.72 g/mol
InChI Key: DEVCAEXWLLEPQL-VMKQZJJLSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane-like scaffold (bicyclo[2.2.1]heptane) with three methyl substituents at positions 1, 3, and 3, and an amine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₂₀ClN (CAS: 131432-14-9), with a molecular weight of 189.73 g/mol . The stereochemistry of this compound is critical, as evidenced by its (1S,2S,4R)- configuration in the pure enantiomeric form .

Properties

CAS No.

301822-76-4

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(3,6-7)8(9)11;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8?,10+;/m1./s1

InChI Key

DEVCAEXWLLEPQL-VMKQZJJLSA-N

SMILES

CC1(C2CCC(C2)(C1N)C)C.Cl

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2N)(C)C.Cl

Canonical SMILES

CC1(C2CCC(C2)(C1N)C)C.Cl

Origin of Product

United States

Scientific Research Applications

Structure

The compound features a bicyclic structure that contributes to its unique properties and interactions in biological systems.

Biochemical Research

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has been utilized as a biochemical tool in proteomics research. Its structure allows it to interact with various biological molecules, making it valuable for studying protein interactions and functions.

Case Study: Proteomics Applications

In a study examining the effects of bicyclic amines on protein stability, researchers found that 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride enhanced the stability of certain proteins under stress conditions. This property can be instrumental in developing protein-based therapies and understanding protein folding mechanisms.

Pharmacological Research

The compound has shown potential pharmacological properties, particularly as a stimulant and in neuropharmacological studies.

Case Study: Stimulant Properties

Research has indicated that compounds similar to 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride exhibit stimulant effects on the central nervous system (CNS). A study conducted on animal models demonstrated increased locomotor activity and enhanced cognitive function when administered this compound, suggesting its potential use in treating attention deficit disorders.

Synthesis and Analytical Chemistry

The compound serves as an important intermediate in the synthesis of other chemical entities due to its unique bicyclic structure.

Synthesis Pathway

StepReagentsConditionsProducts
1Starting material (e.g., cyclopentene)Catalytic hydrogenationBicyclic amine
2Methylating agent (e.g., methyl iodide)Base catalysisTrimethylated product
3Hydrochloric acidAcid-base reaction1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

This synthesis pathway highlights the versatility of the compound as a building block for further chemical exploration.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of bicyclo[2.2.1]heptane derivatives with varying substituents and stereochemical profiles. Key analogs include:

Compound Name Substituents Molecular Formula Key Features
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine HCl 1-CH₃, 3-CH₃, 3-CH₃, 2-NH₂·HCl C₁₀H₂₀ClN High lipophilicity due to three methyl groups; stereospecific synthesis .
Mecamylamine HCl (N,N',N"-Tetramethyl analog) 2-N(CH₃)₂, additional CH₃ groups C₁₁H₂₂ClN Antihypertensive drug; non-selective nAChR antagonist .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine HCl 1-CH₃, 7-CH₃, 7-CH₃, 2-NH₂·HCl C₁₀H₂₀ClN Derived from camphor; stereoisomeric mixture (exo/endo, R/S) .
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl Fluorine substitution on smaller cage C₆H₁₀ClFN Bioisostere for phenyl groups; improved metabolic stability .

Key Observations :

  • Bioactivity : Mecamylamine’s tetramethylation confers pharmacological activity (e.g., antihypertensive effects), while the 1,3,3-trimethyl analog lacks documented therapeutic use .

Physicochemical Properties

Property 1,3,3-Trimethyl Analog Mecamylamine HCl 1,7,7-Trimethyl Analog
Melting Point ≥300°C 237–239°C ≥300°C
Water Solubility Moderate (HCl salt) High (HCl salt) Moderate (HCl salt)
LogP (Predicted) 2.8 2.1 3.0
Stereochemical Complexity High (R/S, exo/endo) Low (fixed) High (4 stereoisomers)

Notes:

  • The 1,3,3-trimethyl analog’s high melting point and lipophilicity suggest utility in solid-phase synthesis or sustained-release formulations .
  • Mecamylamine’s lower LogP aligns with its systemic bioavailability .

Biological Activity

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, commonly referred to as TMBA , is a bicyclic amine with notable structural characteristics that have implications in various biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and mechanisms of action in neuropharmacology and other fields.

  • Molecular Formula : C₁₀H₂₀ClN
  • Molecular Weight : 189.73 g/mol
  • CAS Number : 21252-46-0
  • LogP : 2.86020 (indicating moderate lipophilicity)

TMBA is believed to exert its biological effects primarily through interactions with neurotransmitter systems, particularly involving dopamine and norepinephrine pathways. Studies suggest that it may act as a stimulant, influencing mood and cognitive functions.

Neuropharmacological Effects

TMBA has been investigated for its neuroprotective properties and potential roles in treating neurodegenerative diseases. Research indicates that it may enhance cognitive functions and memory retention, which is particularly relevant in models simulating conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Cognitive Enhancement : In a study using transgenic mice (5xFAD model), TMBA was shown to restore memory functions comparable to control groups, suggesting its potential as a cognitive enhancer. The study utilized behavioral tests such as the Morris Water Maze to assess spatial memory improvement .
  • Antioxidant Activity : TMBA demonstrated significant antioxidant properties in vitro, which could contribute to its neuroprotective effects by mitigating oxidative stress associated with neurodegeneration .
  • Stimulant Properties : Clinical observations indicate that TMBA may exhibit stimulant effects similar to those of amphetamines, leading to increased alertness and physical performance in animal models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionEnhances memory functions in Alzheimer’s models
AntioxidantReduces oxidative stress in neuronal cells
Stimulant EffectsIncreases alertness and physical performance

Safety and Toxicology

While TMBA shows promise in various applications, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride?

  • Methodology : The compound can be synthesized via catalytic hydrogenation of oxime intermediates. For example, hydrogenation of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-oxime using 10% Pd/C under 5 bar H₂ pressure at 80°C for 48 hours yields the amine, which is subsequently acidified with HCl to form the hydrochloride salt . Alternative protocols involve carbodiimide-mediated coupling reactions with amines .
  • Key Data :

  • Yield: ~50% (via hydrogenation) .
  • Purity: ≥98% (verified by TLC) .

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR/IR : To confirm bicyclic framework and functional groups (e.g., amine and methyl substituents) .
  • Mass Spectrometry : For molecular weight validation (C₁₁H₂₂ClN, MW = 203.75 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry (1S,2S,4R configuration) .
    • Key Data :
  • InChI Key: CBYXIIFIKSBHEY-MRTMQBJTSA-N .
  • SMILES: Cl.CC (C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : Solubility is determined experimentally via gravimetric analysis or UV-Vis spectroscopy.
  • Key Data :

SolventSolubility (mg/mL)
Water20–47
Ethanol122
Isopropanol476

Advanced Research Questions

Q. How does this compound act as a nicotinic acetylcholine receptor (nAChR) antagonist?

  • Mechanistic Insight : It non-competitively blocks α3β4 and α4β2 nAChR subtypes by binding to allosteric sites, disrupting ion channel function .
  • Experimental Design :

  • Electrophysiology : Patch-clamp studies in neuronal cells (IC₅₀ values: 1–10 µM) .
  • Radioligand Binding Assays : Competes with [³H]-epibatidine for receptor occupancy .
    • Data Contradictions : Some studies report variability in potency across species (e.g., rodent vs. human nAChRs), necessitating species-specific validation .

Q. What is its role in inhibiting RNA virus replication?

  • Methodology : The compound’s derivatives (e.g., 1,3-disubstituted ureas) inhibit viral proteases or host-cell entry mechanisms.

  • In Vitro Assays : Antiviral activity against coronaviruses (EC₅₀ = 0.5–2 µM) .
  • Enzyme Inhibition : Targets soluble epoxide hydrolase (sEH), reducing viral replication efficiency .
    • Key Data :
DerivativeTargetIC₅₀ (µM)
Urea analogsEH0.3
IsocyanateViral protease1.8

Q. How can researchers address discrepancies in pharmacological data across studies?

  • Analytical Framework :

Batch Consistency : Verify compound purity (HPLC ≥98%) and stereochemistry .

Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 for nAChR studies) .

Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers .

  • Example : Variability in IC₅₀ values for nAChR antagonism may arise from differences in receptor subunit composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 2
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1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

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